molecular formula C20H26N2O2 B2683070 N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-64-7

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Cat. No. B2683070
CAS RN: 496036-64-7
M. Wt: 326.44
InChI Key: XTOWYJCXGMVZSC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide, commonly known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) agonists. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of N,N-dimethylamino)phenylethynes, closely related to the target compound, was achieved through a Wittig reaction, with subsequent oxidative dimerization producing 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne. X-ray molecular structure analysis confirmed the resonance contribution of the dimethylamino substituent, a key feature in studying charge-transfer complexes (J. Rodríguez et al., 2001). Another study synthesized 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne through similar methods, forming a charge-transfer complex with TCNE, highlighting the structural significance of dimethylamino groups in electronic interactions (J. Rodríguez et al., 1996).

Chemical Modifications and Derivatives

  • Research on the modification of similar compounds involved the treatment of 3-(dimethylamino)-1-phenyl-propan-1-ol with mesyl chloride, leading to N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through a regiospecific opening of an azetidinium ion intermediate. This work illustrates the versatility of the dimethylamino group in facilitating structural rearrangements (P. O’Brien et al., 2002).

Fluorescent Molecular Probes

  • The development of fluorescent solvatochromic dyes incorporating dimethylamino groups demonstrates the utility of such structures in creating sensitive probes for biological applications. These dyes exhibit strong solvent-dependent fluorescence, suitable for studying various biological events and processes due to their intramolecular charge transfer characteristics (Z. Diwu et al., 1997).

Catalysis and Green Chemistry

  • N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide was identified as an efficient catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions, showcasing the role of dimethylamino-containing compounds in promoting environmentally friendly chemical reactions (K. R. Reddy et al., 2003).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-7-12-19(16(2)14-15)24-13-5-6-20(23)21-17-8-10-18(11-9-17)22(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOWYJCXGMVZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

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